3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid

Description

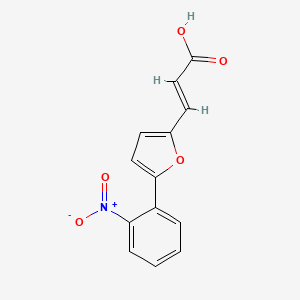

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSUZFHFKHDFMW-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801213230 | |

| Record name | (2E)-3-[5-(2-Nitrophenyl)-2-furanyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765937-82-4, 58110-36-4 | |

| Record name | (2E)-3-[5-(2-Nitrophenyl)-2-furanyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765937-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-[5-(2-Nitrophenyl)-2-furanyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Approaches to the Synthesis of 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic Acid

The construction of the target molecule is a multi-step process that begins with the synthesis of key precursors, followed by the strategic formation of the arylfuran scaffold and the acrylic acid moiety.

Precursor Synthesis and Functional Group Introduction

A primary precursor for the synthesis of this compound is 5-(2-nitrophenyl)furan-2-carbaldehyde. The synthesis of this intermediate can be achieved through various arylation methods. One notable approach is the Meerwein arylation, which involves the reaction of an aryl diazonium salt with an electron-poor alkene, catalyzed by a metal salt. In this context, furfural (B47365) can be arylated using a 2-nitrobenzenediazonium (B1203363) salt, which is generated from 2-nitroaniline. This reaction introduces the 2-nitrophenyl group at the 5-position of the furan (B31954) ring. The Meerwein arylation is a powerful tool for C-C bond formation, proceeding through a radical mechanism.

Condensation Reactions for Acrylic Acid Moiety Formation (e.g., Knoevenagel Condensation)

With the precursor 5-(2-nitrophenyl)furan-2-carbaldehyde in hand, the acrylic acid side chain is typically introduced via a Knoevenagel condensation. pearson.comwikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in this case, malonic acid. The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or pyridine. pearson.comsphinxsai.com The process results in a nucleophilic addition of the deprotonated active methylene compound to the carbonyl group of the aldehyde, followed by a dehydration reaction to yield the α,β-unsaturated carboxylic acid. wikipedia.org In the case of using malonic acid, the condensation is often followed by decarboxylation. wikipedia.org

| Reactants | Catalyst | Product | Reaction Type |

| 5-(2-Nitrophenyl)furan-2-carbaldehyde, Malonic acid | Piperidine/Pyridine | This compound | Knoevenagel Condensation |

Advanced Coupling Strategies for Arylfuran Construction (e.g., Palladium-Catalyzed Arylation)

Modern synthetic approaches to the arylfuran core often employ advanced palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide. organic-chemistry.orglibretexts.org For the synthesis of the 5-(2-nitrophenyl)furan scaffold, this could involve the coupling of a 5-halofuran-2-carbaldehyde with 2-nitrophenylboronic acid. The reaction is catalyzed by a palladium complex and requires a base.

Another powerful technique is the Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene. nih.gov In this context, a 2-halofuran derivative could be coupled with 2-nitrostyrene, or a furan derivative could be coupled with a halo-nitrobenzene. These palladium-catalyzed reactions provide a versatile and efficient route to the desired arylfuran structure.

| Coupling Reaction | Furan Reactant | Aryl Reactant | Catalyst System |

| Suzuki-Miyaura Coupling | 5-Halofuran-2-carbaldehyde | 2-Nitrophenylboronic acid | Palladium catalyst + Base |

| Mizoroki-Heck Reaction | Furan-2-carbaldehyde | 1-Halo-2-nitrobenzene | Palladium catalyst + Base |

Derivatization and Scaffold Modification Strategies

Once this compound is synthesized, it can be further modified to create a library of related compounds. These modifications can target the furan ring or the acrylic acid side chain.

Regioselective Electrophilic Substitution Reactions on the Furan Heterocycle

The furan ring is an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution. pearson.comchemicalbook.com Generally, electrophilic substitution on furan occurs preferentially at the C2 and C5 positions due to the stability of the resulting carbocation intermediate. pearson.comquora.com However, in this compound, both of these positions are already substituted. Therefore, any further electrophilic substitution would be directed to the C3 or C4 positions. The directing effects of the existing substituents would play a crucial role in determining the regioselectivity of such reactions. The acrylic acid moiety is an electron-withdrawing group, which would deactivate the furan ring towards electrophilic attack and direct incoming electrophiles to the C4 position. Conversely, the 2-nitrophenyl group is also electron-withdrawing. The interplay of these electronic effects would determine the outcome of reactions such as nitration or halogenation. For instance, nitration of furan derivatives can be achieved using reagents like nitric acid in acetic anhydride (B1165640). quimicaorganica.org Halogenation can be performed with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org

Chemical Transformations of the Acrylic Acid Side Chain (e.g., Esterification, Hydrogenation)

The acrylic acid side chain offers several handles for chemical modification. The carboxylic acid group can be readily converted into an ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

The double bond in the acrylic moiety and the furan ring, as well as the nitro group, are susceptible to hydrogenation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) can lead to the reduction of one or more of these functional groups. datapdf.commdpi.com The specific outcome of the hydrogenation would depend on the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure. For example, selective hydrogenation of the nitro group to an amino group is a common transformation. Under more forcing conditions, the double bond of the acrylic chain and even the furan ring could be reduced. mdpi.comresearchgate.net

| Transformation | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Corresponding ester of this compound |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Reduction of the nitro group, acrylic double bond, and/or furan ring |

Formation of Complex Polyheterocyclic Systems from this compound Precursors (e.g., Oxadiazoles (B1248032), Pyrazoles)

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex polyheterocyclic systems, including medicinally significant moieties such as oxadiazoles and pyrazoles. The presence of the carboxylic acid group, the activated double bond, and the furan ring offers multiple reactive sites for elaboration and cyclization reactions.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

A prominent pathway to 1,3,4-oxadiazole derivatives from carboxylic acid precursors involves their conversion into acid hydrazides, which then undergo cyclization. For instance, a related compound, 3-(5-nitro-2-furyl)acrylic acid, has been successfully used to synthesize 1,3,4-oxadiazoles. In this method, the acrylic acid is first converted to a mixed anhydride. This reactive intermediate then reacts with 5-substituted tetrazoles in a heated xylene solution. This reaction proceeds via a cycloaddition-elimination mechanism to afford the corresponding 1-(5-nitro-2-furyl)-2-(5-substituted-1,3,4-oxadiazol-2-yl)ethene derivatives in moderate to good yields chempap.org. This established methodology suggests a viable route for converting this compound into its oxadiazole counterparts.

The general reaction scheme involves heating a mixture of the 3-(5-(2-nitrophenyl)furan-2-yl)acrylic acetic anhydride with a 5-substituted tetrazole. The crude product is typically isolated by filtration after cooling, followed by purification through recrystallization chempap.org.

Table 1: Synthesis of 1-(5-nitro-2-furyl)-2-(5-X-1,3,4-oxadiazol-2-yl)ethenes

| Substituent (X) | Yield (%) | Melting Point (°C) |

| Phenyl | 12 (without solvent), improved in xylene | 208-210 |

| 5-Nitro-2-furyl | Data not specified | Data not specified |

| Other aryl/heteroaryl | Data not specified | Data not specified |

This table is illustrative of the synthesis of similar compounds, as direct data for the this compound precursor was not available in the searched literature.

Synthesis of Pyrazole (B372694) Derivatives

The α,β-unsaturated carbonyl system inherent in this compound is a classic precursor for the synthesis of pyrazoles and their partially saturated analogs, pyrazolines. The most common method involves the cyclocondensation reaction with hydrazine (B178648) or its derivatives.

For example, a series of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles were synthesized through the reaction of 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones with hydrazine hydrate (B1144303) in refluxing glacial acetic acid researchgate.net. This indicates that the furan-propenone structure, which is closely related to the target acrylic acid, readily undergoes cyclization to form the pyrazoline ring. The subsequent acetylation occurs in the same pot, providing the N-acetylated product. It is highly probable that this compound would react in a similar manner to yield the corresponding pyrazole derivative.

The general procedure involves refluxing the acrylic acid derivative with hydrazine hydrate in a suitable solvent like glacial acetic acid. The product can then be isolated and purified by standard laboratory techniques researchgate.net.

Table 2: Illustrative Synthesis of N-acetyl Pyrazole Derivatives from Related Precursors

| Starting Material | Reagents | Product |

| 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one | Hydrazine hydrate, Glacial acetic acid | 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazole |

This table demonstrates a common synthetic route for pyrazoles from precursors structurally similar to this compound.

These synthetic strategies highlight the utility of this compound as a versatile building block in heterocyclic chemistry, enabling access to a diverse range of complex molecular architectures.

Advanced Spectroscopic and Analytical Characterization Techniques

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR)

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid, the spectrum would exhibit distinct signals corresponding to the protons on the acrylic acid moiety, the furan (B31954) ring, and the nitrophenyl group. The trans-configuration of the acrylic acid's vinyl protons is typically confirmed by a large coupling constant (J), generally in the range of 15-18 Hz. The protons on the furan and nitrophenyl rings would appear as doublets or multiplets, with their specific chemical shifts and coupling patterns revealing their relative positions.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would confirm the presence of key functional groups: a signal in the range of 165-175 ppm for the carboxylic acid carbon, signals between 115-145 ppm for the sp² hybridized carbons of the acrylic, furan, and phenyl moieties, and signals for the carbons directly attached to the nitro group and the furan oxygen at characteristic downfield positions.

Vibrational Spectroscopy for Functional Group Analysis: Fourier Transform Infrared (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The carbonyl (C=O) stretch of the acid would appear as a strong, sharp peak around 1680-1710 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would be observed as two strong bands near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Other significant peaks would include C=C stretching from the alkene and aromatic rings (1600-1640 cm⁻¹) and C-O stretching from the furan ring.

| Functional Group | **Expected Vibrational Frequency (cm⁻¹) ** |

| Carboxylic Acid O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid C=O Stretch | 1680-1710 |

| Alkene/Aromatic C=C Stretch | 1600-1640 |

| Nitro Group (NO₂) Asymmetric Stretch | ~1520 |

| Nitro Group (NO₂) Symmetric Stretch | ~1340 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₃H₉NO₅), the monoisotopic mass is 259.04807 Da. High-resolution mass spectrometry would confirm this exact mass. The analysis would also show peaks corresponding to different ionized adducts of the molecule. Fragmentation analysis could reveal characteristic losses, such as the loss of H₂O or COOH, providing further structural confirmation.

Based on predictive models, the following mass-to-charge ratios (m/z) are anticipated for various adducts in mass spectrometry. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 260.05535 |

| [M+Na]⁺ | 282.03729 |

| [M-H]⁻ | 258.04079 |

| [M]⁺ | 259.04752 |

Surface and Elemental Analysis for Modified Materials: X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While not typically used for routine characterization of bulk small molecules, XPS would be invaluable if this compound were used to modify a surface or incorporated into a polymer or thin film.

The XPS spectrum would show peaks for carbon (C1s), oxygen (O1s), and nitrogen (N1s). High-resolution scans of each region would provide chemical state information.

C1s: The C1s spectrum would be complex, with distinct peaks for carbons in different environments: the carboxylic acid (O-C=O), the aromatic and furan rings (C-C/C-H), and the carbon attached to the furan oxygen (C-O).

O1s: The O1s region would show separate signals for the two different oxygen environments in the carboxylic acid group (C=O and C-O-H) and the oxygens of the nitro group (N-O), as well as the oxygen in the furan ring.

N1s: A single peak in the N1s region would confirm the presence of the nitro group, with a binding energy characteristic of an oxidized nitrogen state.

Computational and Theoretical Investigations of Molecular Behavior

Quantum Chemical Modeling of Molecular Structure and Electronic Properties

Quantum chemical modeling offers a microscopic view of the molecular structure and electronic characteristics of 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid, elucidating its inherent properties and potential reactivity.

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its geometric optimization. For compounds structurally related to this compound, such as other 3-[5-(nitrophenyl)-2-furyl]acrylic acids, DFT calculations have revealed significant conformational preferences. researchgate.net

Table 1: Representative Dihedral Angles from DFT Calculations on Related Furan (B31954) Acrylic Acids

| Dihedral Angle | Description | Calculated Value (degrees) |

| C1-C2-C3-C4 | Torsion angle between the furan ring and the acrylic acid side chain | ~90 |

| O1-C5-C6-C7 | Torsion angle defining the orientation of the carboxylic acid group | ~180 (for trans conformation) |

Note: The values presented are illustrative and based on findings for structurally similar compounds.

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For analogous aromatic compounds containing nitro and furan groups, the distribution of these frontier orbitals is of particular interest. Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the furan ring and the acrylic acid chain, while the LUMO tends to be concentrated on the electron-withdrawing nitro-substituted phenyl ring. researchgate.net This separation of frontier orbitals suggests a predisposition for charge-transfer interactions, which are fundamental to many chemical reactions. researchgate.net

Table 2: Calculated FMO Properties for a Model System

| Parameter | Description | Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.7 |

Note: These values are hypothetical and serve to illustrate the concepts of FMO theory.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net

In the case of this compound, the EPS would be expected to show negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid and nitro groups, indicating these as likely sites for electrophilic attack. Conversely, positive potential (usually colored blue) would be anticipated around the hydrogen atoms, particularly the acidic proton of the carboxyl group. researchgate.net The aromatic rings would exhibit a more complex potential distribution, influenced by the interplay of the electron-donating furan ring and the electron-withdrawing nitrophenyl group.

Theoretical Examination of Reaction Mechanisms and Pathways

Theoretical calculations can also be employed to explore the energetics and feasibility of various reaction pathways, providing insights into the molecule's dynamic behavior.

The substituents on the aromatic rings play a profound role in modulating the reactivity of this compound. The nitro group at the ortho position of the phenyl ring is a strong electron-withdrawing group. Theoretical studies on similar systems can quantify the impact of such substituents on the electronic structure and, consequently, on the kinetics and thermodynamics of reactions.

For instance, the electron-withdrawing nature of the nitro group would be expected to increase the acidity of the carboxylic acid proton and influence the electrophilicity of the aromatic rings. Computational studies can model reaction pathways, such as addition reactions to the acrylic double bond or nucleophilic substitution on the aromatic rings, to determine the activation energies and reaction enthalpies, thereby providing a detailed mechanistic understanding of how substituent effects govern the molecule's chemical behavior.

Prediction of Regio- and Stereoselectivity in Chemical Reactions

Currently, specific computational studies detailing the regio- and stereoselectivity of reactions involving this compound are not extensively available in the public domain. However, established principles of physical organic chemistry, supported by computational studies on analogous systems, allow for well-founded predictions regarding its chemical behavior. The reactivity of this molecule is primarily dictated by the interplay of its three key components: the furan ring, the acrylic acid moiety, and the 2-nitrophenyl substituent.

The 2-nitrophenyl group is a potent electron-withdrawing substituent due to the mesomeric and inductive effects of the nitro group. This electronic pull significantly reduces the electron density of the furan ring, thereby deactivating it towards electrophilic substitution. In the context of cycloaddition reactions, where the furan ring could potentially act as a diene, this deactivation would lead to diminished reactivity compared to unsubstituted furan. Computational studies on substituted furans in Diels-Alder reactions have shown that electron-withdrawing groups decrease the energy of the frontier molecular orbitals (HOMO and LUMO), which generally leads to a larger HOMO-LUMO gap with common dienophiles and thus a higher activation barrier for the reaction.

Conversely, the acrylic acid moiety, being an α,β-unsaturated carbonyl system, is an electron-deficient π-system and is thus susceptible to nucleophilic attack, such as in Michael additions. The regioselectivity of such an addition would be directed to the β-carbon of the acrylic acid unit, a prediction that could be quantified through computational calculations of the partial charges and the Fukui functions of the molecule.

Furthermore, in reactions where the acrylic acid moiety acts as a dienophile, the stereoselectivity would be influenced by the steric bulk of the substituted furan ring. Computational modeling of the transition states for endo and exo approaches of a diene would be necessary to predict the favored stereoisomer. The electronic asymmetry introduced by the 2-nitrophenyl group could also influence the regioselectivity of cycloaddition reactions.

Thermochemical Property Prediction and Additivity Schemes

Computational Determination of Standard Enthalpies of Formation

The standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) for this compound has been determined experimentally. rsc.org This was achieved by measuring the standard molar enthalpy of combustion (ΔcHm°) using bomb calorimetry. rsc.org From the combustion data, the enthalpy of formation in the crystalline phase was calculated. rsc.org

To determine the standard molar enthalpy of formation in the gas phase (ΔfHm°(g)), the standard molar enthalpy of sublimation (ΔsubHm°) was also experimentally determined using the Knudsen effusion method to measure the temperature dependence of the saturated vapor pressure. rsc.org The gas-phase enthalpy of formation is then derived from the crystalline phase value and the enthalpy of sublimation. rsc.org

The experimentally determined thermochemical values for this compound and its isomers are presented in the table below.

| Compound | Isomer Position | ΔcHm°(cr) (kJ·mol-1) | ΔfHm°(cr) (kJ·mol-1) | ΔsubHm° (kJ·mol-1) | ΔfHm°(g) (kJ·mol-1) |

|---|---|---|---|---|---|

| 3-[5-(2-nitrophenyl)-2-furyl]acrylic acid | ortho | -5763.4 ± 4.0 | -455.0 ± 4.1 | 151.2 ± 3.4 | -303.8 ± 5.3 |

| 3-[5-(3-nitrophenyl)-2-furyl]acrylic acid | meta | -5798.2 ± 3.5 | -420.2 ± 3.6 | 147.1 ± 3.2 | -273.1 ± 4.8 |

| 3-[5-(4-nitrophenyl)-2-furyl]acrylic acid | para | -5795.0 ± 3.4 | -423.4 ± 3.5 | 161.4 ± 3.5 | -262.0 ± 5.0 |

Analysis of Intramolecular Strain and Non-Nearest Neighbor Interactions

The difference between the experimentally determined gas-phase enthalpy of formation and the value calculated using group additivity schemes can be attributed to intramolecular strain and non-nearest neighbor interactions. rsc.org For the 3-[5-(nitrophenyl)-2-furyl]acrylic acids, a significant contribution to this strain energy arises from the rotation of the furan cycle relative to the acrylic acid chain. rsc.org Computational modeling indicates that for the minimum internal energy conformation, the -CH=CH-C(O)OH chain is in a plane nearly perpendicular to the plane of the furan ring. nih.gov

The strain energy (Estrain) due to the interaction of the nitro group with the adjacent functional groups has been quantified. rsc.org This is particularly pronounced in the ortho-isomer due to the proximity of the nitro group to the furan ring and the acrylic acid side chain. rsc.org The strain energies for the ortho-, meta-, and para-isomers were determined to be 18.4 kJ·mol-1, 4.4 kJ·mol-1, and 3.4 kJ·mol-1, respectively. rsc.org This highlights the significant destabilizing effect of the ortho-nitro group. rsc.org

Application of Group-Additivity Correlations (e.g., Benson Scheme)

The Benson group-additivity scheme is a widely used method for estimating the standard enthalpies of formation of organic molecules in the gas phase. rsc.orgconicet.gov.ar This method assumes that the enthalpy of a molecule is the sum of the contributions from its constituent groups. rsc.orgconicet.gov.ar To apply this scheme to this compound and its isomers, the molecule is dissected into appropriate chemical groups, and the corresponding group contribution values are summed. rsc.org

For novel or complex molecules, new group contribution values or correction terms may need to be derived. rsc.org In the study of 3-[5-(nitrophenyl)-2-furyl]acrylic acids, the experimental gas-phase enthalpies of formation were used to refine the contributions of groups involving the furan ring bonded to a benzene (B151609) ring and to calculate correction terms for the interaction between the nitro group and the furan ring. rsc.org

The calculated gas-phase enthalpy of formation using the Benson scheme for the ortho-isomer, for instance, requires the summation of established group values for C-(H)3, C-(C)(H)2, etc., along with newly derived values for groups such as [CB–(NO2)] and correction terms for the ortho-interaction. rsc.org The close agreement between the calculated and experimental values validates the applicability of the Benson scheme for this class of compounds, provided that appropriate corrections for intramolecular interactions are included. rsc.org

Advanced Material Science and Synthetic Applications

Application in High-Performance Polymeric Materials

The presence of a polymerizable acrylic acid group and the rigid, aromatic furan (B31954) and nitrophenyl rings suggest that 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid could serve as a valuable monomer for the creation of specialty polymers with desirable characteristics.

The incorporation of aromatic and heterocyclic rings into a polymer backbone is a well-established strategy for enhancing thermal stability and mechanical strength. The furan and nitrophenyl groups in this compound would contribute to the rigidity of the polymer chain, potentially leading to materials with high glass transition temperatures (Tg) and improved thermal degradation resistance. The polar nitro group could further enhance intermolecular forces, contributing to increased strength and modulus.

While specific data for polymers derived from this compound is not available, studies on other furan-based polyesters have demonstrated their potential to exhibit a wide range of mechanical and thermal properties. nih.gov For instance, furan-based resins have been investigated as replacements for traditional phenolic resins in protective coatings, showcasing their potential for high performance. conicet.gov.ar

Table 1: Potential Influence of Structural Moieties on Polymer Properties

| Structural Moiety | Potential Contribution to Polymer Properties |

| Furan Ring | Rigidity, aromatic character, potential for Diels-Alder crosslinking. |

| Nitrophenyl Group | Increased polarity, enhanced intermolecular forces, potential for further functionalization. |

| Acrylic Acid | Polymerizable group, potential for adhesion and crosslinking. |

The functional groups present in this compound make it a candidate for copolymerization with other monomers to create advanced composite materials. The acrylic acid moiety can readily participate in free-radical polymerization with a variety of vinyl monomers. By incorporating this furan-containing monomer into a polymer matrix, it is possible to tailor the properties of the resulting composite. For instance, the rigidity of the furan and nitrophenyl units could enhance the stiffness and dimensional stability of the material. Furthermore, the furan ring itself can participate in Diels-Alder reactions, offering a pathway for thermoreversible crosslinking and the development of self-healing materials. researchgate.net

The properties of this compound suggest its potential utility in the formulation of durable coatings and adhesives. The carboxylic acid group can promote adhesion to various substrates through hydrogen bonding and potential chemical interactions. The rigid aromatic structure would contribute to the hardness and scratch resistance of a coating. Furan-based resins have been explored for protective coatings, demonstrating good mechanical and functional properties. conicet.gov.ar Moreover, furan-based epoxy resins have shown enhanced adhesive properties, indicating the potential of furan derivatives in this field. d-nb.info The nitro group could also influence surface properties and interactions.

Utility as a Key Synthon in Complex Organic Synthesis

The combination of a furan ring, an acrylic acid chain, and a substituted phenyl ring makes this compound a versatile building block, or synthon, for the synthesis of more complex molecules.

Furan derivatives are widely recognized as valuable precursors in the synthesis of a diverse range of heterocyclic compounds. nih.gov The acrylic acid side chain of this compound can be chemically modified in numerous ways. For instance, a closely related compound, 3-(5-nitro-2-furyl)acrylic acid, has been utilized as a starting material for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are important five-membered heterocycles. chempap.org This suggests that the title compound could similarly be a precursor to a variety of heteroaryl-substituted systems through reactions involving the acrylic acid group and the furan ring. The nitro group on the phenyl ring can also be reduced to an amine, opening up further possibilities for the construction of fused heterocyclic systems.

In the field of drug discovery and materials science, the generation of chemical libraries containing a wide array of structurally diverse molecules is crucial. This compound, with its multiple points of functionality, is an excellent candidate for use as a scaffold in combinatorial chemistry. chemdiv.com The carboxylic acid can be converted to a variety of functional groups (esters, amides, etc.), the double bond can undergo various addition reactions, and the nitro group can be transformed into other functionalities. This allows for the systematic generation of a large number of derivatives from a single starting material, facilitating the exploration of structure-activity relationships. The use of furan-2(5H)-one scaffolds in the assembly of combinatorial libraries has demonstrated the potential of furan-based structures in this area. aston.ac.uk

Catalysis and Process Optimization in Organic Transformations

Similarly, there is no specific information available regarding the use of this compound as a catalyst or in the optimization of organic transformations. The acrylic acid functional group within the molecule could potentially participate in certain chemical reactions, but its role as a catalyst has not been reported.

Research into the catalytic applications of furan derivatives often focuses on the furan ring itself or on metal complexes involving furan-based ligands. For example, the Diels-Alder reaction of furan with acrylic acid has been studied using various Lewis acid catalysts to produce valuable chemical intermediates. These studies, however, utilize furan and acrylic acid as reactants, not as catalysts.

Given the absence of dedicated research, the catalytic potential of this compound is unknown. There are no published reports on its use to accelerate or control organic reactions, and therefore, no data on its catalytic efficiency, selectivity, or recyclability is available. Further research would be necessary to determine if this compound possesses any catalytic activity or could be used to optimize synthetic processes.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid?

The synthesis typically involves multi-step reactions, including nitration of furan precursors, followed by coupling or condensation with acrylic acid derivatives. For example:

- Step 1 : Nitration of 5-(2-nitrophenyl)furfural (precursor) using HNO₃/H₂SO₄ .

- Step 2 : Aldol condensation with acrylic acid under basic conditions to form the acrylate moiety .

- Step 3 : Hydrolysis of ester intermediates (if applicable) to yield the free carboxylic acid . Reaction optimization (e.g., solvent choice, temperature) is critical for yield and purity.

Q. How is the structural characterization of this compound performed?

- X-ray crystallography : SHELX software is widely used for crystal structure determination, leveraging diffraction data to resolve bond lengths and angles .

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions; IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ = 260.2) .

Q. What are the key physicochemical properties of this compound?

- Melting point : ~260–262°C (predicted for nitro-substituted analogs) .

- Solubility : Limited in water; soluble in polar aprotic solvents (DMF, DMSO) .

- Stability : Hygroscopic; storage at 2–8°C in sealed containers is recommended .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., heat capacity) of this compound vary between crystalline and gas phases?

Low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) measures heat capacities (Cp) in the crystalline phase (78–370 K). For analogous nitro-furan derivatives:

| Temperature (K) | Cp (J/mol·K) | Phase |

|---|---|---|

| 78–150 | 50–120 | Crystalline |

| 150–370 | 120–300 | Crystalline |

| Gas-phase properties require computational methods (e.g., DFT) due to experimental challenges . |

Q. What strategies mitigate regioselectivity challenges during nitration of the furan ring?

- Directing groups : Electron-withdrawing substituents (e.g., nitro) favor meta-nitration .

- Catalysts : FeBr₃ enhances para-selectivity in bromination, which can be converted to nitro groups .

- Controlled conditions : Lower temperatures (<0°C) reduce side reactions . Discrepancies in yield (55–61% for nitration vs. bromination) highlight the need for iterative optimization .

Q. How does this compound interact with biological targets in medicinal chemistry studies?

- Molecular docking : The nitro group participates in hydrogen bonding with enzyme active sites (e.g., kinases), while the furan ring contributes to hydrophobic interactions .

- SAR studies : Derivatives with varied nitro positions (2-, 3-, 4-) show distinct bioactivity profiles (e.g., 2-nitro analogs exhibit higher antimicrobial potency) .

Q. What computational methods predict collision cross-sections or reactivity patterns?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.